molecular formula C17H18N2O3S B11512817 2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide

2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide

Cat. No.: B11512817
M. Wt: 330.4 g/mol
InChI Key: GMKJUWLVKHACHS-UHFFFAOYSA-N
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Description

2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a tert-butylsulfanyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide typically involves the introduction of the tert-butylsulfanyl group and the nitro group onto a benzamide core. One common method involves the reaction of 4-nitro-N-phenylbenzamide with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylsulfanyl group can interact with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylsulfanylphthalonitriles: These compounds also contain the tert-butylsulfanyl group but differ in their core structure.

    tert-Butylsulfanylphenylacetic acid: Similar in containing the tert-butylsulfanyl group but with different functional groups and applications.

Uniqueness

2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide is unique due to the combination of the tert-butylsulfanyl and nitro groups on a benzamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-tert-butylsulfanyl-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)23-15-11-13(19(21)22)9-10-14(15)16(20)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20)

InChI Key

GMKJUWLVKHACHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2

Origin of Product

United States

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